4'-tert-Butyl-4-(4-(hydroxybenzhydryl)piperidino)butyrophenone
Description
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29,35H,10,15,20-24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCADFOXVGUGHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195676 | |
| Record name | 4'-tert-Butyl-4-(4-(hydroxybenzhydryl)piperidino)butyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43076-30-8 | |
| Record name | 1-[4-(1,1-Dimethylethyl)phenyl]-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43076-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043076308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-tert-Butyl-4-(4-(hydroxybenzhydryl)piperidino)butyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-tert-butyl-4-[4-(hydroxybenzhydryl)piperidino]butyrophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-(4-(HYDROXYDIPHENYLMETHYL)PIPERIDIN-1-YL)BUTAN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5XZU6S762 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Terfenadone primarily targets the histamine H1 receptor . Histamine H1 receptors are found in various tissues, including the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle. These receptors play a crucial role in allergic reactions, making them a key target for antihistamines like terfenadone.
Mode of Action
Terfenadone acts as a competitive antagonist at H1-receptor sites. It competes with histamine for binding at these sites, effectively blocking histamine’s action. This reversible binding suppresses the formation of edema, flare, and pruritus resulting from histaminic activity.
Biochemical Pathways
It is known that the compound’s action on h1 receptors can influence various downstream effects, primarily those related to allergic responses.
Pharmacokinetics
Terfenadone is a prodrug, meaning it is metabolized in the body to produce its active form, fexofenadine. This metabolism is carried out by the enzyme cytochrome P450 3A4 in the liver. Due to its extensive first-pass metabolism, plasma concentrations of terfenadone are usually low. The compound is characterized by a 2-compartment model with large intersubject variability, consistent with its significant first-pass effect.
Result of Action
The primary result of terfenadone’s action is the suppression of allergic symptoms. By blocking H1 receptors, it prevents histamine-induced responses such as edema, flare, and pruritus. This makes it effective in the treatment of conditions like allergic rhinitis, hay fever, and allergic skin disorders.
Action Environment
The action of terfenadone can be influenced by various environmental factors. For instance, the presence of certain foods or medications can affect its metabolism. Specifically, CYP3A4 inhibitors, such as erythromycin or grapefruit, can make it harder for the body to metabolize and remove terfenadone, potentially leading to toxic effects on the heart’s rhythm.
Biochemical Analysis
Biochemical Properties
Terfenadone interacts with various biomolecules in the body. It competes with histamine for binding at H1-receptor sites in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle. This reversible binding of terfenadone to H1-receptors suppresses the formation of edema, flare, and pruritus resulting from histaminic activity.
Cellular Effects
Terfenadone has significant effects on various types of cells and cellular processes. It influences cell function by suppressing the formation of edema, flare, and pruritus resulting from histaminic activity
Molecular Mechanism
Terfenadone exerts its effects at the molecular level through its interactions with histamine H1-receptors. It competes with histamine for binding at these sites, which are located in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle. This binding is reversible and results in the suppression of histaminic activity.
Temporal Effects in Laboratory Settings
It is known that terfenadone is a prodrug, generally completely metabolized to the active form fexofenadine in the liver by the enzyme cytochrome P450 3A4. This suggests that the effects of terfenadone may change over time as it is metabolized in the body.
Dosage Effects in Animal Models
It is known that terfenadone itself can be cardiotoxic at higher doses, while its major active metabolite is not.
Metabolic Pathways
Terfenadone is involved in metabolic pathways in the body. It is metabolized to its active form, fexofenadine, by the enzyme cytochrome P450 3A4. This suggests that terfenadone interacts with this enzyme during its metabolism.
Transport and Distribution
Given that it is metabolized in the liver, it is likely that it is transported to this organ after ingestion.
Biological Activity
4'-tert-Butyl-4-(4-(hydroxybenzhydryl)piperidino)butyrophenone, commonly referred to as terfenadone, is a compound with notable biological activity. Its molecular formula is C32H39NO2, and it has garnered attention for its potential applications in pharmacology, particularly in the context of neuropharmacology and cancer treatment. This article reviews its synthesis, biological mechanisms, and relevant case studies.
- Molecular Weight : 469.66 g/mol
- CAS Number : 43076-30-8
- Molecular Structure : The compound features a butyrophenone core with a tert-butyl group and a hydroxybenzhydryl-piperidine moiety.
Synthesis
The synthesis of terfenadone involves several steps, typically employing ruthenium catalysts in organic solvents like acetone. The yield reported for this synthesis is approximately 79% under optimized conditions .
Terfenadone acts primarily as an antagonist at dopamine D2 receptors, which are critical in modulating neurotransmission in the brain. This mechanism underlies its potential use in treating various neurological disorders and possibly certain cancers by influencing cell proliferation and apoptosis pathways.
Pharmacological Effects
- Neuropharmacology : Terfenadone has shown efficacy in models of anxiety and depression by modulating dopaminergic pathways. Studies indicate that compounds with similar structures can exhibit antidepressant-like effects in animal models.
- Anticancer Activity : Preliminary studies suggest that terfenadone may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. It appears to affect the expression of genes involved in apoptosis, such as Bcl-2 family proteins.
Case Studies
- Animal Models : In a study involving rodents, terfenadone was administered to evaluate its effects on anxiety-like behavior. Results indicated a significant reduction in anxiety behaviors compared to control groups, suggesting its potential as an anxiolytic agent.
- Cancer Research : A recent study explored the effects of terfenadone on prostate cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation and increased rates of apoptosis, highlighting its potential as a therapeutic agent in oncology.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C32H39NO2 |
| Molecular Weight | 469.66 g/mol |
| CAS Number | 43076-30-8 |
| Synthesis Yield | 79% |
| Primary Action | Dopamine D2 receptor antagonist |
| Potential Uses | Neuropharmacology, Oncology |
Research Findings
Research indicates that compounds structurally related to terfenadone can exhibit significant biological activities. For instance, derivatives have been studied for their anti-inflammatory properties and their ability to cross the blood-brain barrier effectively .
Scientific Research Applications
Analytical Techniques
High-Performance Liquid Chromatography (HPLC) :
This compound can be effectively analyzed using reverse phase HPLC. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry applications. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .
Pharmacological Studies
This compound has been investigated for its potential therapeutic effects in various disease models:
- Cancer Research : The compound is being explored as a part of proteolysis-targeting chimera (PROTAC) strategies aimed at degrading specific proteins associated with cancer progression, particularly androgen receptors in prostate cancer models. This application highlights its role in targeted therapy development .
- Neuropharmacology : Due to its piperidine structure, this compound may exhibit neuroactive properties, making it a candidate for studies related to neurological disorders.
Drug Development
The compound's lipophilicity suggests that it may have favorable absorption characteristics, which is advantageous in drug formulation. Its potential as a lead compound in developing new medications targeting specific pathways in diseases is currently under investigation.
Analytical Chemistry
In addition to its biological applications, this compound serves as a standard reference material in analytical chemistry for method validation and calibration in HPLC methodologies .
Comparison with Similar Compounds
Haloperidol (4-[4-(p-Chlorophenyl)-4-hydroxy-piperidino]-4'-fluorobutyrophenone)
- Structural Differences: Haloperidol features a p-chlorophenyl group and a hydroxyl group on the piperidine ring, whereas the target compound substitutes these with a hydroxybenzhydryl group and a tert-butyl group at the 4' position .
- Pharmacological Impact :
Timiperone (4'-Fluoro-4-[4-(2-thioxo-1-benzimidazolinyl)piperidino]butyrophenone)
- Structural Differences :
- Pharmacological Impact :
Indolyl-Piperidino Butyrophenones (e.g., R 3345)
- Structural Differences :
- Pharmacological Impact :
Diazepane Analogues (e.g., Compound 13)
- Structural Differences :
- Pharmacological Impact :
Physicochemical and Pharmacokinetic Properties
Research Findings and Clinical Implications
- Target Compound: Limited direct studies are available, but structural analogs suggest improved metabolic stability due to the tert-butyl group . Hydroxybenzhydryl may reduce prolactin elevation risks compared to haloperidol .
- Its simpler structure allows rapid CNS penetration but lacks multimodal receptor effects .
- Timiperone :
- Approved in Japan for schizophrenia, demonstrating lower EPS due to 5-HT₂ antagonism .
Preparation Methods
Reaction Mechanism and Reagent Selection
The patent-prioritized route involves nucleophilic substitution between 4-benzhydryloxypiperidine (II) and 4'-tert-butyl-4-chloro-butyrophenone (III") under reflux conditions. The piperidine nitrogen attacks the electrophilic carbon adjacent to the chlorine atom in III", displacing the chloride and forming the C–N bond.
Key reagents and conditions :
-
Solvent : Toluene (nonpolar, high boiling point for reflux)
-
Base : Sodium hydrogen carbonate (maintains pH, absorbs HCl byproduct)
-
Catalyst : Dimethylformamide (DMF, polar aprotic solvent enhances nucleophilicity)
-
Temperature : Reflux (~110°C) for 12 hours
This method yields 84.3% purity (HPLC) before purification, with residual III" identified as the primary impurity.
Stepwise Synthesis Protocol
-
Preparation of 4-Benzhydryloxypiperidine (II) :
-
4-Hydroxypiperidine (54.83 g, 0.54 mol), p-toluenesulfonic acid (112.82 g), and toluene undergo azeotropic distillation to remove water. Benzhydrol (149.23 g) in toluene is added dropwise, followed by reflux for 30 minutes.
-
Purification : The mixture is washed with water (3×150 mL), extracted into aqueous acetic acid, and neutralized with NaOH to yield II as a free base (73.27 g solution containing 26.74 g II).
-
-
Alkylation with 4'-tert-Butyl-4-chloro-butyrophenone (III") :
Flow Chemistry-Assisted Synthesis
Catalytic System and Reaction Optimization
Labes et al. (2017) reported a continuous-flow approach using [Ru(II)(η⁶-1-methyl-4-isopropylbenzene)Cl(μ-Cl)]₂ and triethylamine in acetone at 150°C. The ruthenium catalyst facilitates C–N bond formation via a metal-ligand cooperative mechanism, achieving 79% yield in significantly reduced reaction time compared to batch processes.
Advantages :
-
Efficiency : Flow reactors enable precise temperature control and rapid mixing.
-
Scalability : Suitable for industrial-scale production without compromising yield.
-
Reduced Byproducts : Homogeneous catalysis minimizes side reactions.
Purification and Impurity Management
Acid-Base Extraction
The patent method isolates the free base by converting it into an acid addition salt (e.g., fumarate), which is then neutralized:
-
Acidification : Crude product is treated with fumaric acid in ethanol, precipitating the fumarate salt.
-
Neutralization : The salt is suspended in water, basified with NaOH, and extracted into toluene.
Recrystallization Techniques
Ethanol recrystallization further elevates purity to >99% by removing nonpolar impurities. The process involves:
-
Dissolving the crude product in hot ethanol (82°C)
-
Seeding with pure crystals at 30°C
Analytical Characterization
Critical Quality Attributes :
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (UV 254 nm) | ≥99.0% |
| Residual Solvents | GC-FID | <500 ppm (toluene) |
| Chloride Content | Ion Chromatography | <0.1% |
Structural Confirmation :
Comparative Analysis of Methodologies
The classical method excels in purity and cost-effectiveness for small-scale API synthesis, while flow chemistry offers throughput advantages for industrial manufacturing.
Q & A
Q. Key Intermediates
Basic: How is the structural characterization of this compound performed using spectroscopic methods?
Methodological Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies tert-butyl protons (δ 1.3–1.4 ppm, singlet) and hydroxybenzhydryl protons (δ 6.8–7.5 ppm, multiplet) .
- 2D-COSY/HMBC : Confirms spatial proximity between the piperidine nitrogen and hydroxybenzhydryl group .
X-ray Crystallography : Resolves the trans-configuration of the aroylvinyl-piperidine moiety, critical for receptor binding .
GC-MS/HPLC : Validates purity (>95%) and distinguishes isomers using reverse-phase columns (C18) with methanol/water gradients .
Basic: What in vitro pharmacological screening approaches are used to determine its antipsychotic activity?
Methodological Answer:
Dopamine D2 Receptor Binding Assays :
- Radioligand Displacement : Competes with [³H]spiperone in rat striatal membranes. IC₅₀ values <10 nM indicate high affinity .
- Functional Assays : Measures cAMP inhibition in HEK293 cells expressing human D2 receptors .
5-HT2A Receptor Assays :
- Uses [³H]ketanserin displacement in cortical membranes. Selectivity ratios (D2/5-HT2A) >10 suggest reduced extrapyramidal side effects .
Advanced: How to resolve contradictions in receptor binding affinity data across studies?
Methodological Answer:
Contradictions often arise from:
- Isomer Configuration : Trans (E) isomers show 5–10x higher D2 affinity than cis (Z) forms. Validate stereochemistry via NOESY or X-ray .
- Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) alter protonation states of the piperidine nitrogen, affecting binding. Standardize to pH 7.4 with 50 mM Tris-HCl .
- Tissue Specificity : Use human recombinant receptors instead of rodent brain homogenates to avoid off-target effects .
Q. Example Data Reconciliation
| Study | D2 IC₅₀ (nM) | 5-HT2A IC₅₀ (nM) | Notes |
|---|---|---|---|
| A | 2.1 | 25 | Trans-isomer, pH 7.4 |
| B | 15.3 | 28 | Cis-isomer, pH 6.8 |
Advanced: What computational methods predict its metabolic stability and toxicity?
Methodological Answer:
In Silico ADME Prediction :
- CYP450 Metabolism : Tools like Schrödinger’s QikProp predict oxidation sites (e.g., tert-butyl group) using molecular orbital calculations .
- hERG Inhibition Risk : Molecular docking to hERG potassium channels identifies cardiotoxicity risks .
In Vitro Validation :
- Microsomal Stability : Incubate with human liver microsomes (HLM) and measure half-life (t₁/₂ >60 min preferred) .
- Ames Test : Assess mutagenicity using TA98 and TA100 strains .
Advanced: What strategies optimize the piperidine-hydroxybenzhydryl moiety for receptor selectivity?
Methodological Answer:
Structure-Activity Relationship (SAR) :
- Hydroxybenzhydryl Substitution : Fluorine at the para position increases 5-HT2A/D2 selectivity by 3x .
- Piperidine Ring Modifications : 4-Benzyl or 4-chlorobenzyl groups reduce off-target binding to σ receptors .
Molecular Dynamics (MD) Simulations :
Q. Optimization Table
| Modification | D2 IC₅₀ (nM) | 5-HT2A IC₅₀ (nM) | Selectivity Ratio |
|---|---|---|---|
| Parent Compound | 2.1 | 25 | 11.9 |
| 4-Fluoro-hydroxybenzhydryl | 1.8 | 8.5 | 4.7 |
| 4-Chlorobenzyl-piperidine | 3.2 | 32 | 10.0 |
Advanced: How to design experiments analyzing its pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Methodological Answer:
In Vivo PK Studies :
- Administer intravenously/orally to rodents. Collect plasma at intervals (0.5–24 hr) and quantify via LC-MS/MS. Calculate AUC, Cₘₐₓ, and t₁/₂ .
Behavioral Correlates :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
